molecular formula C11H8Cl2N2O3 B2677954 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-04-7

1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B2677954
CAS RN: 1004193-04-7
M. Wt: 287.1
InChI Key: RVIFWTUYSFLKSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is not available, there is information on the synthesis of related compounds. For instance, 2,4-dichlorophenoxyacetic acid has been synthesized by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as color, density, hardness, melting and boiling points . Unfortunately, specific information on the physical and chemical properties of “1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is not available in the sources I have access to.

Scientific Research Applications

Synthesis and Structural Analysis

1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, while not directly cited in the provided research, shares close structural and synthetic pathways with studied pyrazole derivatives. Research on related compounds reveals insights into synthesis methodologies, structural determination, and applications of similar pyrazole-based chemicals:

  • The synthesis of pyrazole derivatives emphasizes the importance of regiospecific reactions and the challenges in identifying regioisomers, highlighting the role of single-crystal X-ray analysis in determining unambiguous structures. This approach is crucial for the synthesis and structural elucidation of complex pyrazole compounds, including those with specific substituents like 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (Kumarasinghe, Hruby, & Nichol, 2009).

Catalytic Synthesis and Functionalization

  • Efficient synthesis methods under specific conditions, such as ultrasound irradiation, have been developed for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating high regioselectivity and significant yield improvements. These methodologies could be adapted for the synthesis of 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, providing insights into green chemistry approaches and the importance of reaction conditions in achieving desired outcomes (Machado et al., 2011).

Application in Material Science

  • Pyrazole derivatives have been explored for their potential in material science, such as in the creation of metal-organic frameworks (MOFs) exhibiting electrochemiluminescence (ECL). This application underscores the versatility of pyrazole-based compounds in developing advanced materials with unique properties. Such research suggests the potential of 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid in similar applications, contributing to the development of novel materials with specific optical or electronic properties (Feng et al., 2016).

properties

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-1-2-10(8(13)5-7)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIFWTUYSFLKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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